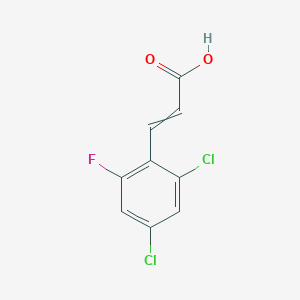

2,4-Dichloro-6-fluorocinnamic acid

Description

Significance of Halogen Substitution in Organic Synthesis and Bioactive Molecules

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a cornerstone of modern organic synthesis. nih.govresearchgate.net This strategic modification is crucial for altering a compound's physical, chemical, and biological properties. nih.govgoogle.com The incorporation of halogens can enhance lipophilicity, which is the ability of a compound to dissolve in fats, oils, and lipids. nih.gov This is a critical factor for pharmaceuticals, as it can improve a drug's ability to cross cellular membranes and engage with its biological target. nih.gov

Furthermore, halogen atoms can increase the metabolic stability of a molecule, making it more resistant to being broken down by enzymes in the body, thereby prolonging its therapeutic effect. Halogens also serve as versatile "reactive handles," providing sites on the molecule for further chemical reactions to build more complex structures. researchgate.netrsdjournal.org In agrochemical and pharmaceutical research, the introduction of halogens has become a key strategy in the quest for compounds with optimal efficacy and stability. Approximately 25% of small molecule drugs and 80% of agricultural chemicals on the market contain halogens, underscoring the importance of this chemical modification.

Overview of Cinnamic Acid Derivatives as Core Structures in Research

Cinnamic acid and its derivatives are a class of naturally occurring aromatic compounds found widely in the plant kingdom, including in fruits, vegetables, and spices like cinnamon. nih.govnih.govmdpi.com The basic structure, featuring a phenyl ring attached to an acrylic acid group, serves as a fundamental building block in various biosynthetic pathways. nih.gov In academic research, cinnamic acid derivatives are highly valued as core scaffolds for developing new therapeutic agents. rsdjournal.orgresearchgate.net

These compounds exhibit a remarkable breadth of biological activities, including antioxidant, antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. nih.govnih.gov The versatility of the cinnamic acid structure allows for modifications at the phenyl ring, the alkene double bond, or the carboxylic acid group, enabling the synthesis of a vast library of derivatives with enhanced or specialized functions. nih.gov This structural adaptability, combined with the inherent bioactivity of the core molecule, has made cinnamic acid a perennial subject of investigation in medicinal chemistry and drug discovery. nih.govresearchgate.net

Research Trajectories of Dichlorinated and Fluorinated Aromatic Carboxylic Acids

Within the broader family of halogenated compounds, dichlorinated and fluorinated aromatic carboxylic acids have distinct and significant research trajectories. Scientists have investigated these compounds for a range of applications, driven by the unique properties imparted by chlorine and fluorine atoms.

Research into dichlorinated cinnamic acids has often focused on their potential as antimicrobial and enzyme-inhibiting agents. Studies on 3,4-dichlorocinnamanilides, for example, have shown that these compounds possess a broader spectrum and higher antibacterial efficacy compared to their monochlorinated counterparts. researchgate.netnih.gov Specifically, derivatives of 3,4-dichlorocinnamic acid have demonstrated high activity against various bacteria, including drug-resistant strains. nih.gov Furthermore, 2,4-Dichlorocinnamic acid has been identified as an inhibitor of certain enzymes, such as tyrosinase, highlighting its potential in biochemical research and therapeutics. biosynth.com

The study of fluorinated aromatic carboxylic acids is another active area of research. The introduction of fluorine can dramatically alter a molecule's electronic properties and binding affinities. Fluorinated cinnamide derivatives have been synthesized and evaluated as potent anticancer agents, with some showing the ability to induce apoptosis (programmed cell death) in cancer cell lines. nih.gov The synthesis of fluorocinnamic acids is also an area of interest, with methods being developed to efficiently create these valuable research compounds. google.com Fluorobenzoic acids, a related class, are critically important as chemical tracers in applications ranging from oilfield exploration to geothermal studies due to their stability and low detection limits. biosynth.combldpharm.com

Contextualizing 2,4-Dichloro-6-fluorocinnamic Acid within Current Chemical Biology and Materials Science Research

While direct academic publications focusing solely on this compound are not prominent in the surveyed scientific literature, its chemical structure allows for a clear contextualization within current research trends. The compound uniquely combines the features of dichlorination and fluorination on a cinnamic acid backbone, suggesting a confluence of the research trajectories discussed previously.

Based on the established bioactivity of its analogs, this compound can be hypothesized as a molecule of significant interest for chemical biology and medicinal chemistry . The presence of two chlorine atoms, particularly at the 2 and 4 positions, suggests potential for strong antimicrobial or enzyme-inhibiting activity, akin to other dichlorinated cinnamic derivatives. nih.govbiosynth.com The addition of a fluorine atom at the 6-position could further enhance its potency, metabolic stability, or ability to bind to therapeutic targets. Therefore, this compound is a logical candidate for synthesis and screening in the development of new anticancer or anti-infective agents.

In materials science , cinnamic acid derivatives are used to create polymers and photosensitive resins. njchm.com The specific halogenation pattern of this compound could be exploited to develop new polymers with tailored properties, such as enhanced thermal stability, flame retardancy, or specific optical characteristics. Its structure makes it a compelling building block for creating advanced materials with novel functionalities.

Research Data on Halogenated Cinnamic Acids

To illustrate the effects of halogenation on the physical and biological properties of cinnamic acid, the following data tables summarize findings from related compounds.

Table 1: Comparison of Physicochemical Properties of Cinnamic and Halogenated Cinnamic Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference(s) |

| Cinnamic Acid | C₉H₈O₂ | 148.16 | 133-136 | nih.gov |

| 2,4-Dichlorocinnamic acid | C₉H₆Cl₂O₂ | 217.05 | Not specified | biosynth.com |

| 3-Fluorocinnamic acid | C₉H₇FO₂ | 166.15 | 162-164 | sigmaaldrich.com |

| 4-Fluorocinnamic acid | C₉H₇FO₂ | 166.15 | 209-210 | sigmaaldrich.comnih.gov |

Table 2: Investigated Biological Activities of Halogenated Cinnamic Acid Derivatives

| Derivative Class | Investigated Activity | Specific Examples / Findings | Reference(s) |

| Dichlorinated Cinnamamides | Antibacterial | 3,4-Dichlorocinnamanilides showed high efficacy against Staphylococcus aureus and MRSA. | researchgate.netnih.gov |

| Dichlorinated Cinnamic Acids | Enzyme Inhibition | 2,4-Dichlorocinnamic acid acts as a tyrosinase inhibitor. | biosynth.com |

| Fluorinated Cinnamides | Anticancer | A synthesized cinnamide-fluorinated compound induced apoptosis in HepG2 liver cancer cells. | nih.gov |

| Chlorinated Cinnamic Esters | Antifungal | Methoxyethyl 4-chlorocinnamate was found to be a potent antifungal agent, potentially by inhibiting the enzyme 14α-demethylase. | researchgate.net |

Structure

3D Structure

Properties

CAS No. |

1807413-54-2 |

|---|---|

Molecular Formula |

C9H5Cl2FO2 |

Molecular Weight |

235.04 g/mol |

IUPAC Name |

3-(2,4-dichloro-6-fluorophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H5Cl2FO2/c10-5-3-7(11)6(8(12)4-5)1-2-9(13)14/h1-4H,(H,13,14) |

InChI Key |

YVODJSIASWEQMF-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1F)C=CC(=O)O)Cl)Cl |

Canonical SMILES |

C1=C(C=C(C(=C1F)C=CC(=O)O)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2,4 Dichloro 6 Fluorocinnamic Acid

Established Synthetic Pathways for Cinnamic Acid Scaffolds

The synthesis of cinnamic acid and its derivatives is a cornerstone of organic chemistry, with numerous methods developed to construct this valuable α,β-unsaturated carboxylic acid scaffold. These methods offer varying degrees of efficiency, substrate scope, and environmental impact. The choice of a specific pathway often depends on the desired substitution pattern on the aromatic ring and the availability of starting materials.

Perkin Reaction and its Modifications for Substituted Cinnamic Acids

The Perkin reaction, first reported by William Henry Perkin in 1868, is a classic method for synthesizing cinnamic acids. wikipedia.orgscienceinfo.com This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the corresponding carboxylic acid, which acts as a base catalyst. wikipedia.orglongdom.orglongdom.org For instance, the reaction of benzaldehyde (B42025) with acetic anhydride and sodium acetate (B1210297) yields cinnamic acid. wikipedia.orgscienceinfo.com

The reaction is particularly useful for preparing substituted cinnamic acids from the corresponding aromatic aldehydes. scienceinfo.comlongdom.orglongdom.org The mechanism involves the formation of a carbanion from the anhydride, which then attacks the aldehyde. Subsequent dehydration leads to the α,β-unsaturated product. scienceinfo.com While effective, the Perkin reaction often requires high temperatures and can have limitations with certain substrates. longdom.org

| Reactants | Catalyst | Product | Reference |

| Aromatic Aldehyde, Acid Anhydride | Alkali salt of the acid | α,β-unsaturated aromatic acid | wikipedia.orgscienceinfo.comslideshare.net |

| Salicylaldehyde, Acetic Anhydride | Sodium Acetate | Coumarin | wikipedia.orgscienceinfo.com |

| Benzaldehyde, Acetic Anhydride | Sodium Acetate | Cinnamic Acid | scienceinfo.com |

Knoevenagel and Doebner Condensations in the Synthesis of Cinnamic Acid Analogues

The Knoevenagel condensation is another powerful tool for forming carbon-carbon double bonds, frequently employed in the synthesis of cinnamic acid analogues. bepls.comwikipedia.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as an amine. bepls.comwikipedia.org

A significant modification is the Doebner condensation, which utilizes malonic acid as the active methylene component and pyridine (B92270) as the catalyst and solvent. wikipedia.orgrsc.org This variation is particularly advantageous as the initial condensation product often undergoes spontaneous decarboxylation, directly yielding the cinnamic acid derivative. bepls.comwikipedia.org The Verley-Doebner modification further refines this process. youtube.com Green chemistry approaches have also been explored, replacing carcinogenic pyridine with alternatives like triethylamine. rsc.org

| Reaction | Reactants | Catalyst/Solvent | Key Feature | Reference |

| Knoevenagel Condensation | Aldehyde/Ketone, Active Methylene Compound | Weak Base (e.g., Amines) | Forms C=C bonds | bepls.comwikipedia.org |

| Doebner Condensation | Aromatic Aldehyde, Malonic Acid | Pyridine | Spontaneous decarboxylation | wikipedia.orgrsc.org |

| Green Synthesis Approach | Aromatic Aldehyde, Malonic Acid | Triethylamine/Toluene (B28343), Piperidine | Pyridine-free | rsc.org |

Heck Coupling Reactions in the Construction of Cinnamic Acid Systems

The Heck reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl halide and an alkene. jocpr.commatthey.com This method has been successfully applied to the synthesis of cinnamic acid derivatives by coupling various aryl halides with acrylates. jocpr.comasianpubs.orgresearchgate.net

The reaction typically employs a palladium catalyst, a base, and a suitable solvent. asianpubs.orgajol.info A key advantage of the Heck reaction is its tolerance to a wide range of functional groups on both the aryl halide and the alkene. ajol.info Researchers have developed aqueous-biphasic catalytic systems to facilitate catalyst recovery and reuse, enhancing the sustainability of the process. asianpubs.orgresearchgate.net

| Reactants | Catalyst | Key Features | Reference |

| Aryl Halide, Alkene (e.g., Acrylate) | Palladium Catalyst | High functional group tolerance | jocpr.commatthey.comajol.info |

| Sodium Acrylate, Aryl Halides | Palladacycle | Aqueous-biphasic system, catalyst recycling | asianpubs.orgresearchgate.net |

Enzymatic Approaches in Cinnamic Acid Synthesis

Biocatalysis offers an environmentally benign alternative for the synthesis of cinnamic acid and its derivatives. nih.govthepharmajournal.com One prominent enzymatic method involves the deamination of phenylalanine, catalyzed by phenylalanine ammonia-lyase (PAL). nih.govwikipedia.org

Furthermore, enzymes like lipases can be used to synthesize cinnamic acid esters. nih.gov For instance, Novozym 435 has been successfully used to catalyze the esterification of p-methoxycinnamic acid and ferulic acid. nih.gov Enzymatic methods often proceed under mild reaction conditions and can exhibit high selectivity. nih.govresearchgate.net

| Enzyme | Reaction Type | Substrates | Product | Reference |

| Phenylalanine ammonia-lyase (PAL) | Deamination | Phenylalanine | Cinnamic acid | nih.govwikipedia.org |

| Novozym 435 (Lipase) | Esterification | p-Methoxycinnamic acid, 2-Ethyl hexanol | Octyl methoxycinnamate | nih.gov |

| 4-Coumarate:CoA ligase (4CL) | Ligation | Cinnamic acids, Coenzyme A | Cinnamoyl-CoA thioesters | researchgate.net |

Microwave-Assisted Synthesis for Chlorinated Cinnamic Acid Derivatives

Microwave-assisted synthesis (MAS) has emerged as a rapid and efficient method for organic transformations, including the synthesis of cinnamic acid derivatives. nih.govresearchgate.netrsc.org This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov

For the synthesis of chlorinated cinnamic acid derivatives, microwave irradiation can be employed in various reaction types, including Knoevenagel condensations. thepharmajournal.com For example, the condensation of an aromatic aldehyde and malonic acid can be carried out under microwave irradiation in the presence of a catalyst to produce cinnamic acids in high yields. thepharmajournal.comresearchgate.net

| Reaction Type | Reactants | Key Features | Reference |

| Knoevenagel Condensation | Aromatic aldehyde, Malonic acid | Rapid, high yield, solvent-free options | thepharmajournal.comresearchgate.net |

| Iron-catalyzed Cyclization | 2-halobenzoic acids, Amidines | Green, rapid, efficient | rsc.org |

| General Synthesis | Benzaldehyde, Aliphatic carboxylic acids | Efficient, cost-effective | researchgate.net |

Strategies for Introducing Halogen Substituents (Chlorine and Fluorine)

The introduction of halogen atoms, specifically chlorine and fluorine, onto the cinnamic acid scaffold is crucial for modulating its physicochemical and biological properties. nih.gov The position of these substituents on the aromatic ring can significantly influence the molecule's activity. nih.gov

The synthesis of 2,4-dichloro-6-fluorocinnamic acid would likely start from a correspondingly substituted benzaldehyde, i.e., 2,4-dichloro-6-fluorobenzaldehyde. This precursor would then undergo one of the aforementioned cinnamic acid syntheses, such as the Knoevenagel or Perkin reaction.

The synthesis of the halogenated benzaldehyde precursor itself involves specific electrophilic aromatic substitution reactions. Introducing a fluorine atom often requires specialized fluorinating agents, while chlorination can be achieved with more common reagents. The precise sequence of these halogenation steps is critical to achieve the desired 2,4-dichloro-6-fluoro substitution pattern due to the directing effects of the existing substituents on the aromatic ring.

Regioselective Chlorination Methodologies

Achieving the precise 2,4-dichloro substitution pattern on a 6-fluoro-substituted benzene (B151609) ring requires careful consideration of directing group effects in electrophilic aromatic substitution. A common strategy involves starting with an aniline (B41778) derivative where the amino group directs incoming electrophiles. For instance, starting with 2-fluoroaniline, the fluorine atom (an ortho-, para-director) and the amino group (a strong ortho-, para-director) would guide the chlorination.

Direct chlorination of unprotected anilines can be achieved with high regioselectivity using reagents like copper(II) chloride (CuCl₂), often in an ionic liquid solvent to enhance the reaction's efficiency and control. nih.gov This method typically favors para-chlorination, with some ortho-substitution. nih.gov The synthesis of the specific precursor, 2,4-dichloro-6-fluoroaniline, is a critical step, which can then be converted to the target benzaldehyde via reactions like the Sandmeyer reaction, followed by reduction. The chlorination of 4-amino-2-hydroxy-benzoic acid derivatives has also been studied, demonstrating that the substitution pattern of the final product is heavily dependent on the starting material's structure. researchgate.net

Fluorination Techniques, Including Decarboxylative Halogenation

The introduction of the fluorine atom can be accomplished through various modern fluorination techniques. One powerful strategy is decarboxylative fluorination, which involves the replacement of a carboxylic acid group with a fluorine atom. nih.gov This method is advantageous as it often utilizes readily available carboxylic acid precursors and can proceed under mild conditions. nih.govacs.org The reaction typically involves the generation of a radical intermediate from the carboxylic acid, which is then trapped by a fluorine source. nih.gov While this reaction has been demonstrated effectively for aliphatic carboxylic acids, its application to aromatic systems provides a potential route to fluoroaromatics. nih.govacs.org

Another relevant technique is the Halex (halogen exchange) reaction, where a chloro-substituent is replaced by a fluoro-substituent. This is particularly useful for producing fluorobenzaldehydes from readily available dichlorobenzaldehydes. googleapis.com For example, reacting a dichlorobenzaldehyde with a fluoride (B91410) source like spray-dried potassium fluoride at high temperatures can selectively exchange one of the chlorine atoms for fluorine. googleapis.com

Photocatalytic methods using N-fluorobenzenesulfonimide (NFSI) have also emerged as a powerful tool for C-H fluorination, offering a direct way to install fluorine atoms onto complex molecules. brittonsfu.com

Precursor Aromatic Aldehydes and Malonic Acid Condensations

The cornerstone of the cinnamic acid synthesis is the condensation of a substituted aromatic aldehyde with malonic acid, a reaction known as the Knoevenagel-Doebner condensation. nih.gov The required precursor for the title compound is 2,4-dichloro-6-fluorobenzaldehyde . The synthesis of this aldehyde can be approached by methods such as the oxidation of the corresponding toluene patsnap.com or formylation of a Grignard reagent derived from 1,3-dichloro-5-fluoro-2-iodobenzene. patsnap.com

Once the aldehyde is obtained, it is reacted with malonic acid. The reaction is typically catalyzed by a base, such as pyridine or piperidine, and often performed in a solvent like ethanol. nih.govias.ac.in The presence of electron-withdrawing halogen substituents on the benzaldehyde ring has been observed to accelerate the condensation reaction. ias.ac.in The initial condensation product is a benzalmalonic acid, which readily undergoes decarboxylation upon heating to yield the final cinnamic acid. nih.gov

| Aromatic Aldehyde | Reagent | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| p-Fluorobenzaldehyde | Malonic Acid | Pyridine | 70-95°C, 1.5-2.5h | 78.1% | google.com |

| Benzaldehyde | Malonic Acid | Pyridine (trace) | Water-bath, 4h | 95% | ias.ac.in |

| p-Hydroxybenzaldehydes | Malonic Acid | Proline/Ethanol | Reflux | Excellent | nih.gov |

| Benzaldehyde | Ethyl Malonate | Piperidine/Benzene | Reflux, 11-18h | 89-91% | orgsyn.org |

Derivatization Strategies for this compound

The carboxylic acid group of this compound is a versatile functional handle for further molecular elaboration through various derivatization strategies.

Esterification and Amidation Reactions

Standard organic transformations can be readily applied to convert this compound into its corresponding esters and amides.

Esterification can be achieved via Fischer esterification with an alcohol under acidic catalysis. Alternatively, a more general method involves first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol.

Amidation follows a similar pathway. The pre-formed acyl chloride can be reacted with a primary or secondary amine to yield the corresponding amide. Another common method involves direct coupling of the carboxylic acid with an amine using a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBT). mdpi.com

| Reaction Type | Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Esterification | Carboxylic Acid | 1. SOCl₂ 2. Alcohol (R-OH) | Ester | General Method |

| Amidation | Carboxylic Acid | EDC, HOBT, Amine (R-NH₂) | Amide | mdpi.com |

| Esterification | (2,4-Dichlorophenoxy)acetic acid | Pentafluorobenzyl bromide | Pentafluorobenzyl ester | nih.gov |

Synthesis of Hydroxamate Derivatives for Mechanistic Probing

Hydroxamic acids are a crucial class of compounds, often synthesized for their ability to chelate metal ions within the active sites of enzymes, particularly metalloenzymes like histone deacetylases (HDACs). nih.govresearchgate.net The synthesis of a hydroxamate derivative from this compound provides a valuable tool for probing such biological mechanisms. science.gov

The most direct method involves the coupling of the carboxylic acid with hydroxylamine (B1172632) (NH₂OH) or its hydrochloride salt. nih.gov This reaction typically requires the activation of the carboxylic acid, using either the acyl chloride method or coupling agents like cyanuric chloride. nih.gov To avoid side reactions and improve handling, O-protected hydroxylamines are often used, followed by a deprotection step. researchgate.net A novel approach utilizes masked O-substituted isocyanates which react with unactivated carboxylic acids to form hydroxamates, offering broad functional group tolerance. organic-chemistry.org

Formation of Anilide Derivatives

The synthesis of anilide derivatives is a specific subset of amidation where the amine is a substituted or unsubstituted aniline. These derivatives of cinnamic acids have been investigated for a range of biological activities. researchgate.net The formation of an anilide from this compound can be accomplished by reacting the corresponding acyl chloride with an appropriate aniline. researchgate.net An alternative one-pot method involves heating the carboxylic acid and aniline with a dehydrating agent like phosphorus trichloride (B1173362) in a solvent such as chlorobenzene, a procedure that can be accelerated using microwave irradiation. researchgate.net

| Cinnamic Acid | Aniline | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-(trifluoromethyl)cinnamic acid | Substituted anilines | PCl₃, Chlorobenzene, Microwave | N-aryl-(2-trifluoromethyl)cinnamamides | researchgate.net |

| (Di)chlorocinnamic acid | Substituted anilines | PCl₃, Chlorobenzene, Microwave | N-aryl-(di)chlorocinnamamides | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for detailing the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, NMR provides precise information about the molecular structure, connectivity, and the electronic environment of the atoms.

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their proximity to one another. For 2,4-dichloro-6-fluorocinnamic acid, the ¹H NMR spectrum is expected to show signals in both the aromatic and vinylic regions. The protons on the acrylic acid side chain (the vinylic protons) typically appear as doublets due to coupling with each other. The aromatic protons will exhibit shifts and splitting patterns influenced by the surrounding chloro and fluoro substituents. The acidic proton of the carboxyl group often appears as a broad singlet at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet | - |

| Vinylic Proton (α to COOH) | 6.4 – 6.6 | Doublet | ~16 |

| Vinylic Proton (β to COOH) | 7.6 – 7.8 | Doublet | ~16 |

| Aromatic Proton (H-3) | 7.3 – 7.5 | Doublet of doublets | J(H-F) ≈ 8-10, J(H-H) ≈ 2 |

Note: Predicted values are based on standard substituent effects and data for analogous compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) provides a map of the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, and its chemical shift is highly sensitive to its electronic environment. In this compound, nine distinct signals are expected. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbon atoms' shifts will be significantly influenced by the electronegative halogen substituents. Specifically, the carbon atom directly bonded to the fluorine atom will show a large chemical shift and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF). Other aromatic carbons will also exhibit smaller couplings to fluorine. Data for related compounds like 4-fluorocinnamic acid and 2,6-dichloro-4-fluorophenol (B1329666) can be used to estimate these shifts. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | 168 – 172 |

| Vinylic Carbon (α to COOH) | 120 – 125 |

| Vinylic Carbon (β to COOH) | 140 – 145 |

| Aromatic Carbon (C-1) | 130 – 135 |

| Aromatic Carbon (C-2, attached to Cl) | 135 – 140 (doublet, C-F coupling) |

| Aromatic Carbon (C-3) | 115 – 120 (doublet, C-F coupling) |

| Aromatic Carbon (C-4, attached to Cl) | 130 – 135 |

| Aromatic Carbon (C-5) | 128 – 132 (doublet, C-F coupling) |

Note: Predicted values are based on substituent effects observed in related halogenated aromatic compounds. chemicalbook.comchemicalbook.com Actual experimental values may vary.

Fluorine-19 NMR is a highly sensitive technique used specifically to probe the environment of fluorine atoms within a molecule. nih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clear and informative spectra. biophysics.org For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal, typically referenced against a standard like CFCl₃, is characteristic of an aryl fluoride (B91410). colorado.edu The signal would likely appear as a multiplet, primarily a doublet of doublets, due to coupling with the two adjacent aromatic protons (H-3 and H-5). The magnitude of these coupling constants provides further structural confirmation. The chemical shift range for aromatic fluorine compounds can be broad, but is generally found between +80 to +170 ppm relative to neat CFCl₃. ucsb.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its key structural features. Drawing comparisons with the known spectra of cinnamic acid docbrown.info and 4-fluorocinnamic acid chemicalbook.com, key absorptions can be predicted.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 | O-H Stretch (very broad) | Carboxylic Acid |

| ~1700 | C=O Stretch (strong) | Carboxylic Acid |

| ~1630 | C=C Stretch | Alkene |

| 1550-1600 | C=C Stretch | Aromatic Ring |

| ~1250 | C-F Stretch | Aryl Fluoride |

| 980 | =C-H Bend (out-of-plane) | Trans-Alkene |

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. docbrown.info The strong carbonyl (C=O) absorption is also highly diagnostic. docbrown.info The presence of both alkene and aromatic C=C stretching bands, along with the characteristic stretches for the carbon-halogen bonds, would collectively support the proposed structure.

Mass Spectrometry (MS) in Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. In this technique, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio. For this compound (C₉H₅Cl₂FO₂), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. A key feature would be the isotopic pattern of the molecular ion. Due to the natural abundances of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will display an [M]⁺ peak, an [M+2]⁺ peak, and an [M+4]⁺ peak with a characteristic intensity ratio of approximately 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms.

The fragmentation pattern provides further structural evidence. Common fragmentation pathways for cinnamic acids include the loss of the carboxyl group, water, and cleavage of the side chain.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value | Ion Identity | Description |

|---|---|---|

| ~234/236/238 | [C₉H₅Cl₂FO₂]⁺ | Molecular Ion (M⁺) |

| ~217/219/221 | [C₉H₄Cl₂FO]⁺ | Loss of OH |

| ~189/191/193 | [C₈H₅Cl₂F]⁺ | Loss of COOH |

Note: m/z values are nominal and based on the most abundant isotopes.

X-ray Diffraction Studies of Crystalline Forms

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not available in the searched literature, the technique's utility is well-established by studies on related molecules like trans-cinnamic acid and its derivatives. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of this compound

The precise three-dimensional arrangement of molecules in the solid state governs many of a material's physical and chemical properties. For photoactive compounds like cinnamic acids, understanding the crystal structure is paramount to predicting and explaining their behavior upon irradiation. Advanced techniques such as single-crystal X-ray diffraction and photocrystallography are indispensable tools for this purpose.

Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for determining the three-dimensional structure of crystalline materials at an atomic level. rigaku.comrsc.org This technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide the information needed to calculate the electron density distribution within the crystal, and thus the precise positions of the atoms, bond lengths, bond angles, and intermolecular interactions. rigaku.comyoutube.com

For organic molecules like cinnamic acid derivatives, SCXRD reveals crucial details about their conformation and packing in the crystal lattice. acs.org The solid-state arrangement is influenced by a variety of intermolecular forces, including hydrogen bonding, halogen bonding, and π-π stacking interactions. In the case of carboxylic acids, hydrogen bonding between the carboxyl groups is a dominant feature, often leading to the formation of dimers or catemeric chains.

The topochemical principles, as first described by Schmidt, establish that the photoreactivity of cinnamic acids in the solid state is dictated by the geometry of the crystal lattice. bilkent.edu.tr For a [2+2] cycloaddition reaction to occur between the alkene moieties of adjacent molecules, they must be oriented in a parallel fashion with a center-to-center distance of less than approximately 4.2 Å. digitellinc.comrsc.org SCXRD is the primary technique used to verify if a particular crystalline form, or polymorph, of a cinnamic acid derivative meets these geometric criteria for photoreactivity. For instance, studies on different polymorphs of trans-cinnamic acid have shown how variations in crystal packing lead to the formation of different photodimerization products, such as α-truxillic acid or β-truxinic acid. nih.gov

While obtaining single crystals suitable for SCXRD can be challenging, alternative methods like X-ray powder diffraction (XRPD) can also provide structural information, especially when combined with computational modeling. jst.go.jpcardiff.ac.ukrsc.org

Photocrystallography is an advanced technique that allows for the study of the structural changes that occur in a crystal upon exposure to light. This method is particularly valuable for understanding the mechanisms of solid-state photoreactions by providing snapshots of the molecular structure at various stages of the reaction, from the initial excited state to the final product. acs.org This can involve continuous or time-resolved X-ray diffraction experiments performed on a crystal while it is being irradiated.

The photodimerization of cinnamic acid derivatives via a [2+2] cycloaddition is a classic example of a reaction studied using photocrystallography. digitellinc.comchemistry-online.comnih.gov These studies can follow the transformation from a monomeric crystal to a dimeric one, often in a single-crystal-to-single-crystal (SCSC) manner, where the crystallinity of the sample is maintained throughout the reaction. acs.org

In-situ X-ray analysis has been used to observe the pedal-like conformational changes and molecular movements that occur during the photodimerization of trans-cinnamamide in cocrystals. nih.gov Such studies reveal the intricate atomic rearrangements required to form the cyclobutane (B1203170) ring, providing mechanistic insights that would be impossible to obtain from analysis of only the starting material and final product. Furthermore, techniques like solid-state NMR can be used in conjunction with X-ray diffraction to monitor the kinetics and detect phase transitions that may occur during the photoreaction. acs.org For example, a phase transition was detected during the solid-state [2+2] photocycloaddition of α-trans-cinnamic acid, highlighting the complex interplay between the evolving chemical composition and the crystal structure. acs.org

These photocrystallographic methods are essential for understanding not just the structural outcome of a photoreaction but also its dynamics and the potential for creating novel materials with photoresponsive properties.

Reaction Mechanisms and Kinetics in Condensed Phases

Solid-State Photodimerization of 2,4-Dichloro-6-fluorocinnamic Acid Analogues

The solid-state photodimerization of cinnamic acids is a cornerstone of topochemistry, demonstrating a direct correlation between the crystal structure of a reactant and the stereochemistry of its product. This process is particularly relevant for halogenated analogues, where substituents play a critical role in determining the crystal packing and subsequent photoreactivity.

[2+2] Photocycloaddition Reactions in Crystalline States

The [2+2] photocycloaddition is a characteristic reaction for olefins in the solid state, leading to the formation of cyclobutane (B1203170) rings. nih.govacs.org When performed in a crystalline state, this reaction is often more efficient and selective than in a solution because the regular and tight arrangement of molecules in the crystal lattice pre-organizes the reacting double bonds. nih.gov This reaction allows for the synthesis of cyclobutane molecules that are often difficult to obtain through other synthetic routes. nih.gov The solid-state photochemical behavior of cinnamic acid is highly dependent on its crystalline form, with different polymorphs yielding different products. acs.org

Topochemical Principles and Schmidt’s Rule in Dimer Formation

The principles of topochemistry, established through the systematic study of cinnamic acids by Schmidt and co-workers, dictate that the outcome of a solid-state reaction is determined by the geometry of the crystal lattice. nih.goviupac.org Schmidt's rule is a fundamental tenet of this field, stating that for a [2+2] photocycloaddition to occur, the distance between the potentially reactive carbon-carbon double bonds in adjacent molecules must be less than approximately 4.2 Å. nih.gov The crystal structure not only determines whether a reaction will occur but also the specific stereochemistry of the resulting cyclobutane dimer. nih.gov While this rule is a powerful predictor, exceptions have been reported where reactions occur at slightly larger distances, suggesting other factors like molecular motion and orbital overlap also play a role. nih.govbuffalo.edu

Formation of β-Truxinic Acid Derivatives from Dichlorocinnamic Acids

The photodimerization of trans-cinnamic acid can yield different stereoisomeric products, primarily α-truxillic acid and β-truxinic acid, depending on the crystal packing. nih.gov The β-form of trans-cinnamic acid, for instance, dimerizes to produce β-truxinic acid. nih.gov The formation of β-truxinic derivatives is associated with a head-to-tail arrangement of monomer units that are parallel and related by a translation axis of about 4 Å. rsc.org Halogen substitution, particularly with chlorine, is a known strategy to guide the molecular arrangement into structures favorable for photodimerization. nih.govacs.org Dichloro-substituted cinnamic acids are classic examples where attractive chlorine-chlorine interactions help steer the molecules into stacked arrangements suitable for the [2+2] reaction, often leading to the formation of specific dimer products like β-truxinic acid derivatives. nih.gov

Kinetic Studies of Photodimerization (e.g., First-Order Kinetics)

The kinetics of solid-state photodimerization can be complex, often deviating from simple rate laws due to the constraints of the crystal lattice. While some systems may approximate first-order kinetics, many are more accurately described by solid-state kinetic models like the Johnson-Mehl-Avrami-Kolmogorov (JMAK) model. rsc.orgnih.govacs.org This model considers factors such as nucleation of the product phase and the dimensionality of its growth. nih.govacs.org For example, kinetic analysis of α-trans-cinnamic acid dimerization showed a deviation from first-order kinetics, fitting a JMAK expression that suggests product molecules may form preferentially in the neighborhood of existing dimers. buffalo.edu Studies on different polymorphs and derivatives have shown that reaction rates are sensitive to the specific molecular arrangement, with factors like the distance between reacting bonds and the degree of molecular reorientation required for dimerization influencing the reaction speed. rsc.org

| Compound/System | Kinetic Model | Avrami Constant (n) | Observations |

| α-trans-Cinnamic Acid | JMAK Model | > 1 | Deviates from first-order kinetics; suggests product formation near existing dimers. buffalo.edu |

| α-trans-Cinnamic Acid | JMAK Model | - | Reaction follows one-dimensional growth with a decreasing nucleation rate. nih.gov |

| p-Sulfocinnamic Acid | JMAK Model | 1.8 | Indicates a decreasing nucleation rate and one-dimensional linear growth. acs.org |

| 4-Amino-cinnamic acid Solid Solutions | Nearly First-Order Law | - | Overall kinetics influenced by structural and electronic factors. rsc.org |

Influence of Halogen Substituents on Photoreactivity and Crystal Packing

Halogen substituents significantly influence the solid-state chemistry of cinnamic acids by altering their electronic properties and, more importantly, their crystal packing. Chlorine substitution is particularly effective at promoting stacking arrangements that are conducive to [2+2] photocycloaddition. nih.gov This is largely attributed to attractive intermolecular Cl···Cl interactions which help to align the molecules at distances suitable for dimerization. nih.gov For example, 2,4-dichloro and 2,6-dichloro substitutions on cinnamic acid are known to produce photoreactive crystals. nih.gov Fluorine substitution also impacts photophysical properties, though its role in directing crystal packing for dimerization is studied in conjunction with other intermolecular forces. rsc.org The position of the halogen on the aromatic ring is crucial, as it affects not only the crystal packing but also the electronic distribution of the molecule, which can influence the photoreaction rate. acs.org

| Substituent Type | Influence on Crystal Packing | Effect on Photoreactivity |

| Chlorine | Promotes π-stacking via Cl···Cl interactions. nih.gov | Generally enhances photoreactivity by aligning double bonds within the Schmidt's rule distance. nih.govmdpi.com |

| Bromine | Influences molecular arrangement and reaction rate depending on position. acs.org | The rate of photodimerization is sensitive to the position of bromine substitution. acs.org |

| Fluorine | Affects electronic properties and can participate in intermolecular interactions. rsc.org | Can alter photophysical properties like absorption and emission. rsc.org |

Solid-State Reaction Dynamics

In Situ Time-Dependent Studies Using Infrared Microspectroscopy

The photodimerization of single crystals of substituted cinnamic acids can be continuously monitored using in situ time-dependent infrared microspectroscopy, particularly with a synchrotron source that provides a high-brilliance infrared beam. This technique allows for the real-time tracking of the disappearance of reactant vibrational bands and the appearance of product bands.

A study on the photodimerization of the β-form of 2,4-dichloro-trans-cinnamic acid, a closely related compound, revealed that under ultraviolet irradiation, it dimerizes to form the corresponding β-truxinic acid derivative. The reaction was observed to follow strictly first-order kinetics. rsc.org In contrast, similar reactions with single crystals of β-2-chloro-trans-cinnamic acid and β-4-chloro-trans-cinnamic acid showed some deviation from first-order kinetics, which was attributed to solid-state effects. rsc.org In all these cases, the transformation from monomer to dimer proceeded smoothly without the detection of any reaction intermediates. rsc.org This powerful analytical method enables the elucidation of kinetic profiles and offers insights into the cooperative effects within the crystal lattice during a reaction.

| Compound | Kinetic Profile | Observation |

| β-2,4-dichloro-trans-cinnamic acid | First-order | Smooth conversion to dimer, no intermediates detected. rsc.org |

| β-2-chloro-trans-cinnamic acid | Deviates from first-order | Solid-state effects influence kinetics. rsc.org |

| β-4-chloro-trans-cinnamic acid | Deviates from first-order | Solid-state effects influence kinetics. rsc.org |

Heterogeneous Dimerization and Loss of Long-Range Order

Solid-state reactions, such as the photodimerization of cinnamic acid derivatives, are often heterogeneous processes that begin at specific sites in the crystal and propagate. This can lead to a loss of long-range order within the crystal structure. A crystalline solid is characterized by a regular, repeating arrangement of molecules, known as long-range order. taylorandfrancis.combritannica.com Amorphous solids, in contrast, lack this long-range order, though they may exhibit short-range order. youtube.comyoutube.comresearchgate.net

During a solid-state reaction, the product molecules form a new phase within the reactant crystal. If the crystal structure of the product is different from that of the reactant, the accumulation of the product can induce strain and disrupt the original crystal lattice. This process can lead to the deterioration of the single crystal and a loss of long-range order. The reaction may proceed via the formation of nuclei of the new product phase, which then grow. esrf.fr This transformation from one crystalline phase to another through a reaction can result in a material that is temporarily disordered or polycrystalline, thereby losing the initial long-range order of the reactant crystal.

Effects of Crystal Defects on Reaction Pathways

Real crystals are not perfect and contain various defects, such as vacancies, dislocations, and grain boundaries, which can significantly influence their chemical reactivity. nsf.govlibretexts.orggithub.ioyoutube.com These defects can act as sites for the initiation of solid-state reactions. The molecules at defect sites are in a different environment compared to those in the perfect crystal lattice, often possessing higher energy and more freedom of movement, which can lower the activation energy for a reaction.

For solid-state photochemical reactions, such as the dimerization of cinnamic acid derivatives, crystal defects can serve as nucleation sites for product formation. nih.gov The reaction can then propagate from these sites throughout the crystal. nsf.gov The presence and density of defects can alter the reaction kinetics and, in some cases, even the reaction pathway, leading to different products or product ratios than would be expected from the perfect crystal structure. For instance, strain induced by the formation of product at defect sites can create further defects, accelerating the reaction's propagation. nsf.gov Therefore, controlling the defect density in crystals is a potential strategy for controlling solid-state reactivity.

Mechanistic Investigations of C-F Bond Activation (Relevant to Fluorinated Compounds)

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and its activation is a challenging but important transformation, particularly in the synthesis of pharmaceuticals and agrochemicals. rsc.org For fluorinated compounds like this compound, understanding the mechanisms of C-F bond activation is crucial for developing synthetic methodologies.

Mechanistic studies have revealed several pathways for C-F bond activation, often involving transition metal complexes. researchgate.netresearchgate.netacs.org Common mechanisms include:

Oxidative Addition: A low-valent metal center can insert into the C-F bond, leading to an increase in its oxidation state. This is a common pathway for transition metals like nickel and palladium. mdpi.com

Sigma-Bond Metathesis: This pathway involves a concerted, four-centered transition state where the C-F bond is cleaved and a new bond between the metal and fluorine is formed simultaneously with a new bond between carbon and another ligand on the metal.

Frustrated Lewis Pair (FLP) Chemistry: Combinations of bulky Lewis acids and bases can cooperatively activate C-F bonds.

Electron Transfer: Reduction of the fluorinated aromatic compound can lead to the formation of a radical anion, which can then fragment to cleave the C-F bond.

Recent research has also explored the use of main group metals for C-F bond activation, where cooperativity between two metal centers can facilitate the cleavage of the C-F bond. rsc.org The regioselectivity of C-F bond activation can be influenced by the electronic properties of the aromatic ring and the nature of the other substituents present.

| Catalyst System | Proposed Mechanism | Reference |

| Nickel(II) complexes with bidentate phosphine ligands | Oxidative addition | mdpi.com |

| Palladium complexes | Oxidative addition, followed by reductive elimination | mdpi.com |

| Zirconocene dihydride (Cp*₂ZrH₂) | Hydridic attack and fluoride (B91410) abstraction or ortho C-H activation followed by β-fluoride elimination | nih.gov |

| Iridium(fluoroalkyl)hydride complexes with protic acid | Protonation of the α-CF bond | nih.gov |

| Metalloenzymes (e.g., Cytochrome P450) | Electrophilic attack by a high-valent metal-oxo species | nih.gov |

Solvent-Free Reactions and Mechanochemical Approaches

Solvent-free reactions and mechanochemistry represent a green chemistry approach to synthesis by reducing or eliminating the use of volatile organic solvents. researchgate.net These methods can lead to higher efficiency, novel reactivity, and easier product purification.

For the synthesis and modification of cinnamic acid and its derivatives, several solvent-free methods have been reported:

Microwave-assisted synthesis: The reaction of aryl aldehydes with malonic acid under solvent-free conditions, mediated by a catalyst like polyphosphate ester, can produce cinnamic acid derivatives. thepharmajournal.com

Mechanochemical synthesis: Ball milling can be used to effect reactions in the solid state. For example, the amidation of cinnamic acid has been achieved by reacting it with 1,1,2,2-tetrafluoroethyl-N,N-dimethylamine (TFEDMA) under solvent-free mechanochemical conditions to form an active acid fluoride intermediate, which then reacts with an amine. nih.gov

Catalysis under solvent-free conditions: The direct preparation of amides from cinnamic acid has been reported under solvent-free conditions using graphene oxide as a recyclable catalyst. beilstein-journals.org

These approaches are particularly relevant for solid-state transformations and can offer advantages in terms of reaction rates and selectivity compared to traditional solution-phase chemistry.

| Reaction Type | Conditions | Reactants | Product |

| Knoevenagel condensation | Microwave irradiation, solvent-free, polyphosphate ester catalyst | Aryl aldehyde, malonic acid | Cinnamic acid derivative thepharmajournal.com |

| Amidation | Mechanochemical (ball milling), solvent-free | Cinnamic acid, TFEDMA, amine | Cinnamic acid amide nih.gov |

| Amidation | Solvent-free, graphene oxide catalyst | Cinnamic acid, amine | Cinnamic acid amide beilstein-journals.org |

| Esterification | Solvent-free, CeO₂ catalyst | Cinnamamide, phenol | Phenyl cinnamate nih.gov |

Theoretical and Computational Chemistry of 2,4 Dichloro 6 Fluorocinnamic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict molecular properties and reaction mechanisms. However, specific DFT studies on 2,4-dichloro-6-fluorocinnamic acid are not found in the available research. Generally, such studies would involve the following:

Geometry Optimization and Electronic Structure Analysis

Geometry optimization calculations would be performed to determine the most stable three-dimensional conformation of the this compound molecule. This would involve finding the minimum energy structure on the potential energy surface. Subsequent electronic structure analysis would provide insights into the distribution of electrons within the molecule, identifying regions of high or low electron density, which are crucial for understanding its reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations can be used to predict various spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in this compound could be calculated and compared with experimental data to confirm the molecular structure. Vibrational frequencies corresponding to infrared and Raman spectra could also be computed to aid in the characterization of the compound.

Reaction Pathway Analysis and Transition State Identification

DFT can be utilized to explore the mechanisms of chemical reactions involving this compound. This would involve mapping the potential energy surface for a given reaction, identifying the transition state structures, and calculating the activation energies. Such analyses are vital for understanding the reactivity and potential synthetic routes or degradation pathways of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of predictive QSAR models is a key aspect of computational drug design and toxicology.

Development of Predictive Models for Biological Activity

While QSAR studies have been conducted on broader classes of compounds that may share some structural similarities with this compound, such as 2,4-disubstituted 6-fluoroquinolines for antiplasmodial activity, specific QSAR models for this particular compound are not documented in the provided search results. nih.gov The development of such a model would require a dataset of structurally related compounds with measured biological activity.

Correlating Structural, Electronic, Steric, and Hydrophobic Features

A QSAR model for this compound and its analogs would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure, including its electronic properties (e.g., atomic charges, dipole moment), steric features (e.g., molecular volume, surface area), and hydrophobicity (e.g., logP). Statistical methods would then be used to build a mathematical equation that correlates these descriptors with the observed biological activity, providing insights into the structural requirements for a desired biological effect.

Conformational Analysis and Intramolecular Interactions

Without dedicated scholarly research on this particular molecule, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Biological Activity and Structure Activity Relationship Sar Studies

Enzyme Inhibition Potentials and Mechanisms

The inhibitory effects of 2,4-Dichloro-6-fluorocinnamic acid have been explored against several enzymes, revealing its potential to interfere with key biological pathways.

Inhibition of Diphenolase Activity

Research has shown that 2,4-dichlorocinnamic acid can inhibit the diphenolase activity of mushroom tyrosinase. nih.gov The concentration of the compound required to reduce the enzyme's activity by 50%, known as the IC50 value, was determined to be 0.295 mM for 2,4-dichlorocinnamic acid. nih.gov This indicates a notable inhibitory effect on the enzyme responsible for the oxidation of diphenols.

Inhibition of Tyrosinase Activity and Binding Kinetics

2,4-Dichlorocinnamic acid has been identified as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.govnih.gov Studies on mushroom tyrosinase revealed that this compound not only decreases the steady-state activity of the enzyme but also extends its lag time by over 30.4%. nih.gov

Kinetic studies have shown that 2,4-dichlorocinnamic acid acts as a reversible and uncompetitive inhibitor of tyrosinase. nih.gov This means it binds to the enzyme-substrate complex, and the inhibition can be reversed. The inhibition constant (Kis), which represents the inhibitor's binding affinity to the enzyme-substrate complex, was determined to be 0.159 mM. nih.gov This type of inhibition suggests that the compound does not compete with the substrate for the active site but rather binds to a different site on the enzyme once the substrate is bound. nih.govmdpi.com

Table 1: Inhibitory Parameters of 2,4-Dichlorocinnamic acid on Mushroom Tyrosinase

| Parameter | Value | Reference |

| IC50 (Diphenolase) | 0.295 mM | nih.gov |

| Inhibition Type | Reversible, Uncompetitive | nih.gov |

| Kis | 0.159 mM | nih.gov |

| Lag Time Extension (Monophenolase) | >30.4% | nih.gov |

Inhibition of Glyoxylate (B1226380) Cycle Enzymes

Currently, there is no publicly available scientific literature detailing the direct inhibitory effects of this compound on the enzymes of the glyoxylate cycle, such as isocitrate lyase and malate (B86768) synthase. nih.gov This pathway is crucial for organisms to utilize acetate (B1210297) or fatty acids as a carbon source. nih.gov

Investigation of Botulinum Neurotoxin Light Chain Protease Inhibition by Derivatives

Derivatives of cinnamic acid have been investigated as inhibitors of the botulinum neurotoxin (BoNT) light chain (LC) protease, a zinc-dependent endopeptidase that is responsible for the neurotoxin's toxic effects. nih.govmdpi.com One such derivative, 2,4-dichlorocinnamic acid hydroxamate, has been identified as a potent inhibitor of the BoNT/A light chain. nih.govnih.gov

Structure-activity relationship studies have revealed that modifications to the cinnamic acid scaffold can influence inhibitory activity. nih.gov For instance, 2-bromo-4-chlorocinnamic acid hydroxamate, 2-methyl-4-chlorocinnamic acid hydroxamate, and 2-trifluoromethyl-4-chlorocinnamic acid hydroxamate demonstrated inhibitory activity comparable to the lead compound, 2,4-dichlorocinnamic acid hydroxamate. nih.gov The mechanism of inhibition involves the hydroxamate group chelating the zinc ion in the active site of the protease. nih.gov

Antimicrobial Activity Studies

The potential of this compound and its derivatives as antimicrobial agents has also been a focus of research.

Antibacterial Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA, Enterococcus faecalis, VRE)

While cinnamic acid itself has low antimicrobial activity, its synthetic derivatives have shown more potent effects against bacteria. nih.gov Research into derivatives of 4-chlorocinnamic acid has demonstrated some activity against Staphylococcus aureus. researchgate.net Specifically, methyl 4-chlorocinnamate, an ester derivative, showed activity against S. aureus at the highest tested concentration. researchgate.net

Studies on other cinnamic acid derivatives have also shown promise against vancomycin-resistant Enterococcus (VRE) strains. nih.govmdpi.com Certain derivatives, when combined with antibiotics, were found to significantly reduce the minimum inhibitory concentration (MIC) of the antibiotics against both high-level aminoglycoside-resistant (HLAR) and VRE strains of Enterococcus. nih.gov This suggests a potential for these compounds to be used in combination therapies to combat resistant bacterial infections. nih.gov However, specific data on the direct antibacterial efficacy of this compound against these Gram-positive bacteria is not extensively detailed in the currently available literature.

Activity Against Mycobacterial Strains (e.g., Mycobacterium smegmatis, M. marinum)

While specific data for this compound is not extensively detailed in the available literature, the activity of related halogenated and substituted cinnamic acid derivatives provides significant insights. Mycobacterium smegmatis is frequently used as a non-pathogenic model organism for Mycobacterium tuberculosis due to its similar cell wall structure, and Mycobacterium marinum is a known pathogen in fish and a model for studying tuberculosis in humans. nih.govnih.gov

Studies on various plant extracts and synthetic compounds have demonstrated activity against these mycobacterial species. nih.govmdpi.comresearchgate.net For instance, N-alkyl nitrobenzamides, which share structural motifs with modified cinnamic acids, have shown varied efficacy against M. smegmatis. mdpi.com The activity of these compounds is often influenced by the specific mycobacterial species' enzymatic makeup, such as the presence or absence of certain reductases or other enzymes that can activate or deactivate the compound. mdpi.com For example, the DprE1 enzyme, a target for some antimycobacterial agents, contains a critical cysteine residue in M. tuberculosis that is absent in the naturally resistant M. avium, highlighting the species-specific nature of drug efficacy. mdpi.com The evaluation of cinnamic acid derivatives has shown that these compounds can inhibit the growth of a wide variety of microorganisms, though the specific mechanisms are still under investigation. nih.gov

| Compound Class | Mycobacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| N-Alkyl Nitrobenzamides | M. smegmatis | Moderate Activity (0.5 µg/mL for some derivatives) | mdpi.com |

| Plant Extracts (e.g., G. africana) | M. smegmatis | 0.78 mg/mL | nih.gov |

Structure-Activity Relationships Governing Antimicrobial Potency

The antimicrobial power of cinnamic acid derivatives is intrinsically linked to their chemical structure. researchgate.net Key modifications influencing bioactivity occur at the phenyl ring, the carboxylic acid function, and the α,β-unsaturated double bond. nih.govresearchgate.net The nature and position of substituents on the phenyl ring are critical determinants of efficacy. nih.gov

The conversion of the carboxylic acid group into esters, amides, or hydrazides can significantly modulate the compound's antimicrobial profile. eurekaselect.com For example, certain ester and amide derivatives of cinnamic acid have demonstrated enhanced antifungal and antibacterial activities compared to the parent molecule. nih.gov The steric and electronic properties of these substituted groups play a crucial role in the molecule's interaction with microbial targets.

Influence of Halogenation on Antibacterial Activity

Halogenation is a widely used strategy to enhance the biological activity of therapeutic agents, and this holds true for cinnamic acid derivatives. researchgate.net The introduction of halogen atoms such as chlorine, fluorine, or bromine onto the phenyl ring can significantly increase antimicrobial potency. nih.gov This enhancement is often attributed to several factors, including increased lipophilicity, which facilitates passage through microbial cell membranes, and altered electronic properties that can improve binding to target sites. nih.govresearchgate.net

Studies have shown that bromination of the double bond in the cinnamic acid structure can lead to a marked increase in both antibacterial and antifungal activity. researchgate.net The position of the halogen substituent on the aromatic ring also has a profound impact. For instance, the presence of an electron-withdrawing group, such as a halogen, on the phenyl ring has been found to enhance the anti-leishmanicidal activity of related compounds. mdpi.com The type of halogen matters as well; a study on halogenated peptides showed that chloro, bromo, and iodo derivatives had superior antimicrobial and antibiofilm activity compared to a fluoro derivative. nih.gov

Anticancer Activity and Mechanistic Insights (In Vitro Studies)

In addition to their antimicrobial effects, cinnamic acid derivatives have emerged as promising candidates in cancer therapy, exhibiting antiproliferative effects against various cancer cell lines. nih.gov

Evaluation of Antiproliferative Effects on Cancer Cell Lines

Table 2: Antiproliferative Activity of Cinnamic Acid-Related Compounds Note: This table presents data for related compound classes to infer the potential activity of this compound.

| Compound/Class | Cancer Cell Line | Activity Metric | Reference |

|---|---|---|---|

| Propolis-derived Cinnamic Acid Derivative | CWR22Rv1 (Prostate) | 90% cell death at 30 µM | nih.gov |

| 2,6-Diketopiperazines | MDA-MB-231 (Breast) | IC50 values from 4.6 μM to 4.944 mM | nih.gov |

Mechanistic Exploration of Cellular Targets (e.g., Tubulin Binding)

A key mechanism underlying the anticancer effect of many small molecules is the disruption of microtubule dynamics through binding to tubulin. nih.gov Several potent anticancer agents function by binding to the colchicine (B1669291) site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. nih.gov This disruption leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death). nih.govnih.gov

Compounds structurally similar to this compound, particularly bi-aryl molecules, are known to interact with the colchicine binding site. nih.gov For example, the sulfonamide ABT-751 binds to this site, causing cell cycle arrest and apoptosis. nih.gov Chemoproteomic analyses have identified tubulin as a direct binding target for novel anti-leukemia compounds, confirming that tubulin disruption can trigger differentiation and cell death in cancer cells. nih.gov The covalent binding of some molecules to cysteine residues on β-tubulin has also been reported as an effective mechanism for inhibiting microtubule formation. nih.gov This evidence strongly suggests that a likely mechanism for the anticancer activity of this compound involves interference with tubulin function.

Correlation of Lipophilicity with Biological Activity

The lipophilicity, or fat-solubility, of a compound is a critical physicochemical parameter that significantly influences its biological activity. researchgate.netnih.gov A molecule's ability to partition into and cross biological membranes, such as the cell walls of bacteria or the plasma membranes of cancer cells, is often directly related to its lipophilicity. nih.gov

For cinnamic acid derivatives, modifications that increase lipophilicity, such as the addition of halogen atoms or the formation of long-chain alkyl esters, can lead to enhanced bioactivity. researchgate.netnih.gov This is because greater lipophilicity can improve the compound's absorption, distribution, and ultimately its concentration at the site of action. rsc.org However, there is typically an optimal range for lipophilicity; if a compound is too lipophilic, it may become trapped in lipid membranes and fail to reach its intracellular target. Studies have confirmed that lipophilicity is a key factor influencing the antimycobacterial and antiproliferative effects of various N-arylcarboxamides and other cinnamic acid derivatives. researchgate.net The strategic halogenation seen in this compound is a clear example of chemical modification designed to amplify lipophilicity and, consequently, biological potency. rsc.org

Research Applications and Emerging Fields

Agrochemical Research

The exploration of halogenated organic compounds in agriculture is a well-established field, with many such molecules exhibiting potent biological activities. While direct research on 2,4-Dichloro-6-fluorocinnamic acid is not extensively documented in publicly available literature, its structural similarity to known agrochemicals provides a basis for its investigation in this domain.

Exploration as Herbicidal or Pest Control Agents

Cinnamic acid and its derivatives have been investigated for their herbicidal properties. The mode of action of related compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), involves mimicking plant growth hormones (auxins), leading to uncontrolled growth and subsequent death of broadleaf weeds. researchgate.netmdpi.com The structural components of this compound suggest that it could potentially exhibit similar herbicidal activity. The presence of the dichlorophenyl group is a common feature in many commercial herbicides.

Research into other cinnamic acid derivatives has shown that modifications to the phenyl ring and the acrylic acid side chain can significantly influence their biological activity. mdpi.com For instance, certain synthetic picolinic acid herbicides, which share structural similarities, have demonstrated excellent herbicidal activity against resistant weeds. nih.gov The introduction of a fluorine atom, as seen in this compound, is a common strategy in agrochemical design to enhance efficacy and metabolic stability.

Investigation as Potential Bioactive Compounds in Agriculture

Beyond direct herbicidal action, cinnamic acid derivatives are being explored for a broader range of bioactive properties in agriculture. These compounds can influence plant growth, act as antimicrobial agents, and enhance plant defense mechanisms. mdpi.com The specific halogenation pattern of this compound could impart unique biological activities that may be beneficial in agricultural applications. For example, some fungal phytotoxins with complex structures have shown contact herbicidal activity, suggesting that diverse chemical scaffolds can be effective. mdpi.com The investigation of this compound could reveal novel applications in crop protection and yield enhancement.

Material Science Applications

The rigid structure and potential for intermolecular interactions make cinnamic acids and their derivatives valuable building blocks in material science. The presence of halogens in this compound offers additional avenues for controlling the assembly and properties of materials.

Development of Solid-State Reactions for Novel Materials

Cinnamic acids are well-known for undergoing [2+2] cycloaddition reactions in the solid state upon exposure to UV light, leading to the formation of cyclobutane (B1203170) derivatives, such as truxillic and truxinic acids. acs.orgesrf.frias.ac.in This topochemical reaction is highly dependent on the crystal packing of the cinnamic acid molecules. acs.orgias.ac.in The arrangement of molecules in the crystal lattice dictates whether a reaction can occur and what the stereochemistry of the product will be. acs.org For a reaction to proceed, the double bonds of adjacent molecules must be parallel and within a certain distance (typically less than 4.2 Å). rsc.orgnih.gov

The halogen substituents on this compound are expected to play a crucial role in directing the crystal packing through halogen bonding and other non-covalent interactions. This control over the solid-state arrangement could be harnessed to synthesize novel polymeric materials with defined structures and properties.

Table 1: Factors Influencing Solid-State Reactivity of Cinnamic Acids

| Factor | Description | Potential Impact on this compound |

|---|---|---|

| Crystal Packing | The arrangement of molecules in the crystal lattice. | Halogen atoms can direct specific packing motifs, potentially favoring photoreactivity. |

| Intermolecular Distance | The distance between reactive double bonds of adjacent molecules. | Substituents influence the unit cell parameters, affecting this distance. |

| Molecular Orientation | The parallel alignment of double bonds. | Halogen interactions can promote the necessary parallel alignment for dimerization. |

Supramolecular Assembly and Crystal Engineering

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties based on an understanding of intermolecular interactions. nih.govbris.ac.ukrsc.org Halogen bonds, which are non-covalent interactions involving a halogen atom as an electrophilic species, are increasingly being used as a tool in crystal engineering to direct the assembly of molecules. acs.orgnih.gov

In this compound, the chlorine and fluorine atoms can participate in halogen bonding, hydrogen bonding (with the carboxylic acid group), and π-stacking interactions. nih.gov These interactions can be exploited to construct complex supramolecular architectures, such as co-crystals and coordination polymers. bris.ac.ukrsc.org By selecting appropriate co-formers, it is possible to tune the physical and chemical properties of the resulting materials, such as solubility, melting point, and optical properties. The study of how different halogen substituents on cinnamic acids affect their self-assembly provides insight into designing new functional materials. acs.org

Potential in Antifouling Formulations (indirectly from related compounds)

Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant problem in marine environments. There is a growing interest in developing environmentally friendly antifouling coatings. Cinnamic acid and its derivatives have shown promise as non-toxic antifouling agents. doaj.orgnih.govresearchgate.netnih.gov

The mechanism of action of cinnamic acid-based antifouling compounds is believed to involve the inhibition of bacterial biofilm formation and the deterrence of larval settlement. nih.gov The specific chemical structure of the cinnamic acid derivative can influence its efficacy. While there is no direct evidence for the antifouling properties of this compound, the presence of halogens could enhance its activity. Halogenated compounds are known to possess biocidal properties, and their incorporation into a cinnamic acid framework could lead to a potent and environmentally safer antifouling agent. Further research is needed to explore this potential application.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) |

| Cinnamic acid |

| Truxillic acid |

Environmental Fate and Biodegradation Research

The environmental persistence and transformation of synthetic chemical compounds are of significant scientific interest. Halogenated aromatic compounds, including halogenated cinnamic acids, can enter the environment through various industrial and agricultural activities. Research into their environmental fate focuses on understanding how these compounds are broken down by natural processes, particularly by microorganisms.

Microbial Degradation Pathways of Halogenated Cinnamic Acids

The degradation of halogenated cinnamic acids typically initiates with transformations of the acrylic acid side chain, often through a β-oxidation mechanism. researchgate.net This pathway involves the formation of a coenzyme A (CoA) thioester, followed by hydration, dehydrogenation, and thiolytic cleavage. researchgate.net For instance, the degradation of 4-fluorocinnamic acid by Arthrobacter sp. begins with its conversion to 4-fluorocinnamoyl-CoA, which is then processed to yield 4-fluorobenzoic acid and a two-carbon unit that the organism can use for growth. researchgate.net

Following the modification of the side chain, the central and most challenging step is often the dehalogenation of the aromatic ring, which occurs in the middle pathway. researchgate.net Microorganisms have evolved various enzymatic strategies to cleave the stable carbon-halogen bond. mdpi.com These dehalogenation reactions can be oxidative, hydrolytic, or reductive. nih.gov The final stage, or lower pathway, involves the cleavage of the aromatic ring of the dehalogenated intermediate, typically a catechol or a substituted catechol, by dioxygenase enzymes. nih.govnih.gov This ring-fission step produces aliphatic intermediates that can then enter central metabolic pathways, such as the Krebs cycle, to be fully mineralized. researchgate.net

Identification of Biodegradation Metabolites

The stepwise nature of microbial degradation pathways leads to the formation of various intermediate metabolites. Identifying these compounds is crucial for elucidating the complete degradation pathway and assessing any potential transient toxicity. For halogenated cinnamic acids, the initial metabolites result from the shortening of the side chain. In the case of 4-fluorocinnamic acid degradation by a microbial consortium, the primary metabolites identified were 4-fluorobenzoic acid and a dead-end side product, 4-fluoroacetophenone. researchgate.netresearchgate.net

Based on analogous pathways for similar compounds, the biodegradation of this compound is expected to produce a series of halogenated intermediates. The initial β-oxidation of the side chain would likely lead to the formation of 2,4-dichloro-6-fluorobenzoic acid . Subsequent enzymatic reactions would target the halogen substituents on the aromatic ring. This dehalogenation process, followed by ring cleavage, would generate further intermediates. For example, the degradation of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is known to produce chlorinated phenol intermediates like 2,4-dichlorophenol (2,4-DCP) and 4-chlorophenol (4-CP). nih.gov Therefore, it is plausible that the breakdown of the 2,4-dichloro-6-fluorobenzoyl moiety would result in various chlorinated and fluorinated catechols before complete mineralization.

| Parent Compound | Observed/Potential Metabolite | Metabolic Process |

|---|---|---|

| 4-Fluorocinnamic Acid | 4-Fluorobenzoic Acid | β-Oxidation of side chain |

| 4-Fluorocinnamic Acid | 4-Fluoroacetophenone | Side-product formation |

| 4-Fluorobenzoic Acid | 4-Fluorocatechol | Hydroxylation |

| This compound (Hypothesized) | 2,4-Dichloro-6-fluorobenzoic acid | β-Oxidation of side chain |